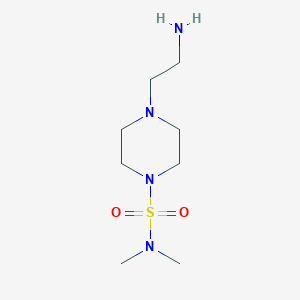

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide

説明

特性

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCAHTIUYPZIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Piperazine Derivative Synthesis via Reduction of Dehydropiperazine-2-one Intermediates

One effective method to prepare N-substituted piperazines involves:

- Reacting substituted ethylenediamines with esters to form 3,4-dehydropiperazine-2-one intermediates.

- Reduction of these intermediates using strong reducing agents such as lithium aluminum hydride (LiAlH4) to yield the piperazine ring with desired substitutions.

For example, the synthesis of 1-methyl-3-phenylpiperazine involves:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Reaction of N-methyl ethylenediamine with methyl benzoylformate in methanol at 30-35°C for 6-7 hrs | Formation of 3,4-dehydropiperazine-2-one intermediate | 48-70% | |

| Reduction of the intermediate with LiAlH4 in THF at 50-55°C for 3-4 hrs | Formation of 1-methyl-3-phenylpiperazine | ~60.5% |

This approach can be adapted to introduce dimethyl groups on the piperazine nitrogen by using N,N-dimethyl ethylenediamine as starting material.

Methylation of Amino Groups to Achieve N,N-Dimethyl Substitution

N,N-dimethylation on piperazine nitrogen atoms can be conducted by:

- Alkylation reactions using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.

- Alternatively, starting from N,N-dimethyl ethylenediamine precursors allows direct incorporation of dimethyl groups during ring formation.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N,N-dimethyl ethylenediamine | Commercial or via methylation of ethylenediamine | Starting amine |

| 2 | Cyclization with appropriate esters to form 3,4-dehydropiperazine-2-one derivative | Methanol solvent, 30-65°C, several hours | Intermediate formation |

| 3 | Reduction of intermediate with LiAlH4 in THF | 50-55°C, 3-4 hrs | Piperazine ring formation with dimethyl substitution |

| 4 | Chlorosulfonation of piperazine or aromatic precursor | Chlorosulfonic acid, 0-45°C | Formation of sulfonyl chloride |

| 5 | Reaction of sulfonyl chloride with 2-aminoethyl piperazine derivative | Ammonia or amine, ambient temperature | Formation of sulfonamide linkage |

| 6 | Purification by crystallization or chromatography | Suitable solvents | Final compound isolation |

- The reduction step using LiAlH4 is critical and requires careful temperature control to avoid over-reduction or side reactions.

- Chlorosulfonation must be performed under controlled temperature to prevent decomposition of sensitive intermediates.

- The sulfonamide formation is typically high yielding and proceeds smoothly under mild conditions.

- Use of N,N-dimethyl ethylenediamine as a starting material simplifies the process by incorporating methyl groups early, reducing the need for post-synthesis methylation.

- Purification often involves solvent crystallization or filtration to achieve high purity suitable for pharmaceutical applications.

| Preparation Step | Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Piperazine ring formation | Cyclization + reduction | N,N-dimethyl ethylenediamine, esters, LiAlH4 | 30-65°C (cyclization), 50-55°C (reduction) | 60-70% | Requires inert atmosphere for reduction |

| Sulfonyl chloride formation | Chlorosulfonation | Chlorosulfonic acid | 0-45°C | High | Temperature sensitive |

| Sulfonamide formation | Ammonolysis | Ammonia or amines | Ambient temperature | High | Mild conditions |

| Methylation (if needed) | Alkylation or starting material choice | Formaldehyde, methyl iodide | Varies | Moderate to high | Avoids overalkylation |

化学反応の分析

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Biochemical Probes : The compound is investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms and pathways.

- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites. This mechanism of action is crucial for studying metabolic pathways and developing enzyme inhibitors.

Medicine

- Therapeutic Potential : this compound has been explored for potential therapeutic properties, including antimicrobial and anticancer activities. Research indicates that it may exhibit selective toxicity towards cancer cells while sparing normal cells.

-

Case Studies :

- A study highlighted its use as an antitumor agent by selectively coupling with aryl iodides to form biologically active derivatives .

- Another investigation focused on its role in developing inhibitors for protein kinases involved in autoimmune diseases, demonstrating its potential in targeted therapies .

Industrial Applications

- Specialty Chemicals : The compound finds utility in the production of specialty chemicals and materials, leveraging its unique chemical properties to create functional materials with specific characteristics.

作用機序

The mechanism of action of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide with analogs differing in substituent groups, focusing on structural, synthetic, and functional differences.

Table 1: Structural Comparison of Piperazine-Sulfonamide Derivatives

Key Findings

Substituent Effects on Solubility and Bioavailability The 2-aminoethyl group in the target compound introduces a polar, flexible side chain, likely improving aqueous solubility compared to hydrophobic substituents like the 4-bromophenyl group in . However, bromophenyl derivatives may exhibit enhanced membrane permeability due to lipophilicity.

Synthetic Accessibility

- The target compound’s synthesis could mirror methods for N,N-dimethylpiperazine-1-sulfonamide derivatives (e.g., nucleophilic substitution of 2-chloropyrimidine with piperazine-sulfonamide precursors ).

- In contrast, 4-bromophenyl analogs require coupling reactions with aryl halides, which may involve palladium catalysis or Ullmann-type couplings.

Pharmacological Implications Pyrimidine-containing derivatives (e.g., JHX-2 , compound 1 in ) demonstrate metal-chelating properties, suggesting utility in antioxidant therapies or enzyme inhibition. Quinoline-piperazine-sulfonamide hybrids (e.g., ALDH1A1 inhibitors in ) highlight the role of fused aromatic systems in enhancing target affinity (e.g., m/z = 508–540 in LC-MS ).

Table 2: Functional Comparison Based on Evidence

生物活性

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an aminoethyl and dimethylsulfonamide group. Its chemical formula is , and it is characterized by the following structural attributes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Sulfonamide Group : Contributes to its biological activity by mimicking para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.

The primary mechanism of action involves the inhibition of specific enzymes, particularly those involved in folate synthesis. Sulfonamides like this compound inhibit dihydropteroate synthase, an enzyme crucial for bacterial growth. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division without directly killing the bacteria .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial properties against various gram-positive and some gram-negative bacteria. The compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt folate synthesis pathways in bacteria .

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for several enzymes:

- α-Glucosidase Inhibition : This compound has been evaluated alongside other piperazine derivatives for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. It demonstrated noncompetitive inhibition, suggesting potential as an antidiabetic agent .

- Acetylcholinesterase Inhibition : Similar compounds have shown activity against human acetylcholinesterase, which is relevant in treating neurodegenerative disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide compounds showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, revealing significant activity at low concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperazine derivatives but is distinct due to its specific sulfonamide group. This unique combination enhances its reactivity and biological activity compared to related compounds such as:

- Tris(2-aminoethyl)amine : Primarily used in coordination chemistry.

- Tyramine : Known for neurotransmitter roles but lacks the same antibacterial properties.

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Step 1: Formation of the piperazine ring via cyclization of ethylenediamine derivatives under basic conditions .

- Step 2: Sulfonylation at the piperazine nitrogen using sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) in dichloromethane with triethylamine as a base .

- Step 3: Introduction of the 2-aminoethyl group via nucleophilic substitution or coupling reactions .

Optimization Strategies: - Vary solvent polarity (e.g., DMF for solubility vs. DCM for selectivity).

- Adjust temperature (e.g., 0–5°C for sulfonylation to minimize side reactions).

- Use catalysts like DMAP to accelerate coupling steps .

How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Confirm substitution patterns (e.g., sulfonamide protons at δ 3.1–3.3 ppm; dimethyl groups at δ 2.8–3.0 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.14 for C9H21N5O2S) .

- X-ray Powder Diffraction (XRPD): Assess crystallinity and polymorphic forms .

Advanced Research Questions

How do structural modifications (e.g., substituents on the piperazine ring) influence its bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Replace the 2-aminoethyl group with hydroxyethyl or fluorinated analogs to test solubility and receptor binding .

- Modify the sulfonamide group to sulfone or thioamide derivatives to alter electron-withdrawing effects .

- Biological Assays:

- Conduct in vitro enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) .

- Use radioligand binding studies (e.g., dopamine D3 receptors) to quantify affinity (reported Ki values for analogs: 5–50 nM) .

What computational methods are suitable for predicting its interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model binding to receptors (e.g., serotonin 5-HT2A). Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with the piperazine ring .

- Density Functional Theory (DFT):

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Molecular Dynamics (MD):

- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Data Triangulation:

- Compare assay conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) significantly impact results .

- Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Mechanistic Follow-Up:

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry Adjustments:

- Purification:

- Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Quality Control:

Comparative and Mechanistic Questions

How does this compound compare to structurally related sulfonamide-piperazine derivatives in terms of pharmacokinetics?

Methodological Answer:

- ADME Profiling:

- LogP: Compare experimental logP values (e.g., 1.8 for the target compound vs. 2.3 for N-benzyl analogs) to predict membrane permeability .

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2 > 60 min suggests suitability for in vivo studies) .

- Pharmacokinetic Modeling:

- Apply PBPK models to simulate oral bioavailability based on solubility and protein binding data .

What mechanistic pathways explain its dual activity as an enzyme inhibitor and receptor antagonist?

Methodological Answer:

- Enzyme Inhibition:

- Competitive inhibition confirmed via Lineweaver-Burk plots (e.g., Ki = 8.2 µM for carbonic anhydrase IX) .

- Receptor Antagonism:

- cAMP assays (e.g., inhibition of β-adrenergic receptor signaling by 70% at 10 µM) .

- Cross-Talk Analysis:

- Use phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。